m-PEG8-MS

ADC Linker PROTAC Linker Quality Control

Using generic PEG linkers often results in low-yield bioconjugation. m-PEG8-MS (CAS 477775-57-8) solves this with its precisely defined PEG8 spacer and mesylate leaving group, enabling efficient nucleophilic substitution for site-specific attachment in ADC and PROTAC synthesis. • Yields stable, cleavable conjugates with optimized solubility and pharmacokinetics • Available in high purity (≥98%) with consistent cold-chain logistics

Molecular Formula C16H34O10S
Molecular Weight 418.5 g/mol
CAS No. 477775-57-8
Cat. No. B1676799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-MS
CAS477775-57-8
Synonymsm-PEG8-Ms
Molecular FormulaC16H34O10S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
InChIInChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3
InChIKeyABSVPRBGVPHWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-MS (CAS 477775-57-8) as a Heterobifunctional PEG Linker for Bioconjugation and Drug Delivery


m-PEG8-MS, also known as methoxy-poly(ethylene glycol)8-mesylate, is a heterobifunctional polyethylene glycol (PEG) linker . It features a methoxy group at one terminus and a mesylate (Ms) leaving group at the other, connected by an eight-unit PEG spacer. This structure provides a hydrophilic backbone for bioconjugation applications and serves as a fundamental building block in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .

Why a Simple PEG Linker is an Inadequate Substitute for m-PEG8-MS in ADC and PROTAC Development


In the development of complex bioconjugates like ADCs and PROTACs, the choice of linker is not arbitrary. Using a generic PEG linker without a specific reactive handle like the mesylate group in m-PEG8-MS can lead to failed or low-yield conjugation. The mesylate group acts as a good leaving group for nucleophilic substitution, enabling efficient and site-specific attachment to biomolecules . Furthermore, the precise length of the PEG8 spacer is critical for the function of the final conjugate, influencing solubility, steric hindrance, and biological activity. Substituting with a shorter or longer PEG chain, or a linker with a different terminal group, can drastically alter the pharmacokinetics and efficacy of the therapeutic [1].

Quantitative and Class-Based Evidence for m-PEG8-MS Differentiators Against In-Class Analogs


Comparison of Reported Purity Specifications from Multiple Vendors

The reported purity of m-PEG8-MS from various vendors is high, with at least one supplier, MedChemExpress, reporting a purity of 99.98% for their specific product offering . This is compared to a baseline specification of ≥98% purity reported by other suppliers for the same or closely related compounds . While this is a vendor-specific specification rather than an inherent property of the molecule, it represents a quantifiable differentiator for procurement decisions when high purity is critical for the intended application.

ADC Linker PROTAC Linker Quality Control

Solubility Profile in Organic Solvents

m-PEG8-MS is reported to have a solubility of 10 mM in DMSO [1]. This quantitative solubility data provides a practical benchmark for formulating reaction mixtures. This can be compared to other PEG linkers, such as the m-PEG8-NHS ester, for which a protocol yields a clear solution of ≥ 5 mg/mL in a 20% SBE-β-CD in saline solution, highlighting different solubility behaviors depending on the functional group and solvent system .

Bioconjugation Solubility PEG Linker

Cleavable vs. Non-Cleavable Linker Application in ADC Design

m-PEG8-MS is classified as a cleavable ADC linker . This is a critical functional differentiator from non-cleavable PEG linkers like m-PEG8-NHS ester . The cleavable nature allows for the targeted release of the cytotoxic payload inside the cancer cell, a key mechanism for ADC efficacy. While no direct quantitative data on m-PEG8-MS cleavage kinetics is available in the current search results, this class-level inference is a primary driver for selecting this compound over a non-cleavable analog for applications requiring intracellular payload release.

ADC Linker Cleavable Drug Release

Targeted Applications of m-PEG8-MS Based on Verified Linker Properties


Synthesis of Proteolysis Targeting Chimeras (PROTACs)

m-PEG8-MS is a PEG-based linker used in the synthesis of PROTAC molecules . The PEG8 spacer provides a flexible and hydrophilic tether to connect the E3 ubiquitin ligase ligand and the target protein ligand, which is a common strategy in PROTAC development to achieve effective target degradation. The methoxy terminus caps the chain, and the mesylate group serves as the reactive site for sequential conjugation .

Construction of Cleavable Antibody-Drug Conjugates (ADCs)

m-PEG8-MS is utilized as a cleavable linker in the synthesis of ADCs . The linker is designed to attach a cytotoxic drug to a monoclonal antibody. The cleavable nature of the linker, as indicated by its classification, is intended to allow for the release of the drug payload upon internalization into the target cell .

PEGylation of Proteins and Peptides

The mesylate group on m-PEG8-MS is a good leaving group for nucleophilic substitution, making it a suitable reagent for the PEGylation of proteins and peptides . By reacting with primary amines, the PEG8 chain can be covalently attached to biomolecules to improve their solubility, reduce immunogenicity, and extend their circulating half-life .

General Bioconjugation and Drug Delivery Research

As a heterobifunctional PEG linker, m-PEG8-MS is a fundamental tool in bioconjugation chemistry, enabling the attachment of a methoxy-PEG group to a variety of target molecules . The increased hydrophilicity provided by the PEG8 spacer can enhance the aqueous solubility of hydrophobic payloads, a key property for improving the formulation and delivery of novel therapeutics .

Technical Documentation Hub

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